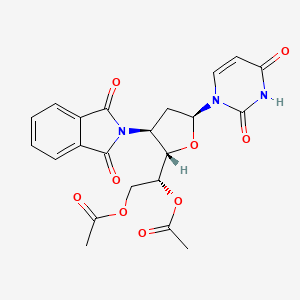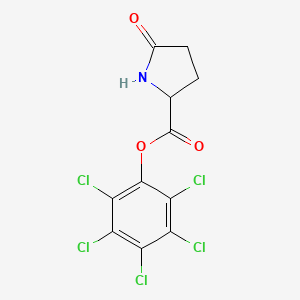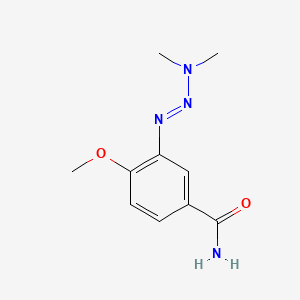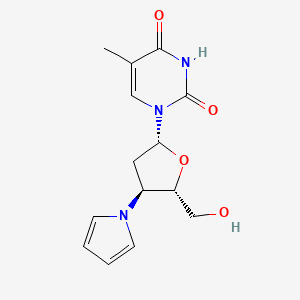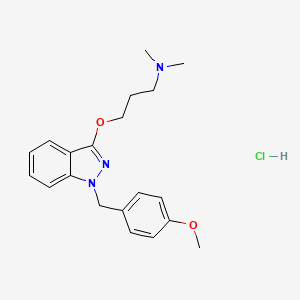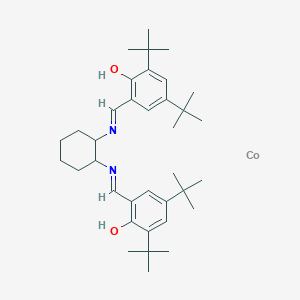
(S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a chiral cobalt(II) complex that is widely used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of bulky tert-butyl groups in the ligand structure enhances the stability and selectivity of the catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:
Preparation of 3,5-di-tert-butylsalicylaldehyde: This is synthesized by the formylation of 3,5-di-tert-butylphenol using a Vilsmeier-Haack reaction.
Formation of the Schiff base ligand: The 3,5-di-tert-butylsalicylaldehyde is reacted with (R,R)-1,2-diaminocyclohexane to form the Schiff base ligand.
Complexation with cobalt(II): The Schiff base ligand is then complexed with cobalt(II) acetate in the presence of a base such as triethylamine to form the final cobalt(II) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can also undergo reduction reactions, reverting cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt(II) complex typically results in the formation of a cobalt(III) complex.
科学研究应用
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, including epoxidation, cyclopropanation, and Diels-Alder reactions.
Biology: The compound is studied for its potential use in biomimetic oxidation reactions, mimicking the activity of metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug synthesis and development of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
作用机制
The mechanism by which (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) exerts its effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The bulky tert-butyl groups create a chiral environment around the cobalt center, enhancing enantioselectivity. The cobalt center can undergo redox changes, allowing it to participate in oxidation and reduction reactions.
相似化合物的比较
Similar Compounds
- (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III)
- (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III)
Uniqueness
(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is unique due to its high enantioselectivity and stability, attributed to the presence of bulky tert-butyl groups. Compared to its manganese analogs, the cobalt complex often shows different reactivity and selectivity, making it suitable for specific catalytic applications.
属性
分子式 |
C36H54CoN2O2 |
|---|---|
分子量 |
605.8 g/mol |
IUPAC 名称 |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |
InChI 键 |
PCZWNUHBFITYKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


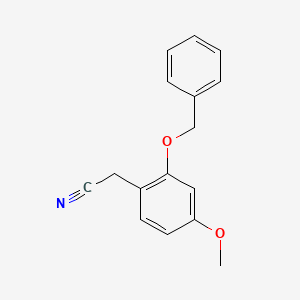

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)

